molecular formula C10H12O4 B13147659 2,3-Dimethoxy-4-methylbenzoic acid CAS No. 77869-39-7

2,3-Dimethoxy-4-methylbenzoic acid

Cat. No.: B13147659
CAS No.: 77869-39-7
M. Wt: 196.20 g/mol
InChI Key: ZODSBHXWPSQSDH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by methoxy (-OCH₃) groups at positions 2 and 3 and a methyl (-CH₃) group at position 4 on the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molar mass of 196.20 g/mol. This compound is primarily used in research settings, particularly as a synthetic intermediate or reference standard in pharmacological and chemical studies.

Properties

CAS No.

77869-39-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dimethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3,(H,11,12)

InChI Key

ZODSBHXWPSQSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)OC

Origin of Product

United States

Preparation Methods

Oxidation of 2,3-Dimethoxy-4-methylbenzaldehyde or Related Precursors

One established approach involves the oxidation of 2,3,4-trimethoxy-6-methylphenyl derivatives to the corresponding carboxylic acid. For example, a patent describes the oxidation of 2,3,4-trimethoxy-6-methylphenyl aldehyde using potassium dichromate in methanol under controlled temperature conditions to yield 2,3-dimethoxy-5-methyl isophthalic acid derivatives, closely related to the target compound.

Key reaction parameters:

Step Reagents/Conditions Outcome
Dissolution 2,3,4-trimethoxy-6-methylphenyl aldehyde in methanol Complete dissolution under stirring
Acid addition p-Toluenesulfonic acid and 30% H2O2 dropwise at 0°C Oxidation initiation
Oxidant addition K2Cr2O7 at 25°C, stirred for 2 hours Formation of carboxylic acid
Workup Extraction with ethyl acetate, washing with NaHCO3, drying Isolation of red needle-like crystals
Yield 78 g (82%) High purity product with melting point 56.2–56.8 °C

This method demonstrates good yield and purity but involves toxic chromium reagents, which may limit industrial scalability.

Bromination, Grignard Formation, and Carboxylation Sequence

A practical and scalable synthesis of related dimethoxy methylbenzoic acids has been reported starting from 2,3-dimethoxybenzaldehyde. The process involves:

  • Catalytic reduction of the aldehyde to the corresponding dimethoxytoluene.
  • In situ bromination of the methyl group to form the aryl bromide.
  • Formation of the Grignard reagent from the aryl bromide.
  • Carboxylation of the Grignard reagent with dry ice to yield the benzoic acid derivative.

Process highlights:

Step Reagents/Conditions Notes
Reduction Catalytic hydrogenation of 2,3-dimethoxybenzaldehyde Efficient aldehyde to methyl conversion
Bromination In situ bromination of methyl group Controlled to avoid overbromination
Grignard formation Reaction of aryl bromide with magnesium Formation of organomagnesium intermediate
Carboxylation Reaction with CO2 (dry ice) Introduction of carboxylic acid group
Scale Demonstrated on pilot-plant scale Suitable for industrial application

This telescoped process offers a streamlined route with readily available starting materials and avoids harsh oxidants.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interference with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,3-dimethoxy-4-methylbenzoic acid and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 2,3-OCH₃, 4-CH₃ C₁₀H₁₂O₄ 196.20 Two electron-withdrawing methoxy groups enhance acidity; methyl group increases lipophilicity.
2,3-Dimethyl-4-methoxybenzoic acid 2,3-CH₃, 4-OCH₃ C₁₀H₁₂O₃ 180.20 Methyl groups reduce acidity compared to methoxy analogs .
3,4-Dimethoxybenzoic acid 3,4-OCH₃ C₉H₁₀O₄ 182.17 Higher acidity (lower pKa) due to para-substituted methoxy groups; melting point: 120–124°C .
2,3-Dihydroxy-4-methoxybenzoic acid 2,3-OH, 4-OCH₃ C₈H₈O₅ 184.15 Hydroxyl groups increase acidity but reduce stability compared to methoxy derivatives .
3,4,5-Trimethoxybenzoic acid 3,4,5-OCH₃ C₁₀H₁₂O₅ 212.20 Three methoxy groups enhance solubility in polar solvents; used in pharmaceutical synthesis .
3-Methoxy-4-methylbenzoic acid 3-OCH₃, 4-CH₃ C₉H₁₀O₃ 166.17 Lower molar mass and acidity due to fewer electron-withdrawing groups .

Physicochemical Properties

  • Acidity : Methoxy groups are electron-withdrawing, lowering the pKa of benzoic acid derivatives. For example, 3,4-dimethoxybenzoic acid (pKa ~4.2) is more acidic than 2,3-dimethyl-4-methoxybenzoic acid (estimated pKa ~4.8) due to the absence of electron-donating methyl groups .
  • Solubility: Methoxy-rich compounds like 3,4,5-trimethoxybenzoic acid exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl-substituted analogs .
  • Thermal Stability : Compounds with hydroxyl groups (e.g., 2,3-dihydroxy-4-methoxybenzoic acid) are prone to oxidation, whereas methoxy derivatives are more stable .

Research Findings and Trends

  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models highlight that methoxy groups at ortho and para positions significantly influence bioactivity, as seen in analogs like 3,4-dimethoxybenzoic acid .
  • Synthetic Accessibility : Methyl-substituted derivatives (e.g., 2,3-dimethyl-4-methoxybenzoic acid) are easier to synthesize via Friedel-Crafts alkylation, whereas methoxy-rich compounds often require protective-group strategies .

Biological Activity

2,3-Dimethoxy-4-methylbenzoic acid (DMBA) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DMBA, supported by data tables and relevant research findings.

Chemical Structure and Properties

DMBA is characterized by the presence of two methoxy groups and a methyl group on a benzoic acid framework. Its molecular formula is C10H12O3C_{10}H_{12}O_3. The structural arrangement significantly influences its chemical reactivity and biological activity.

The biological activity of DMBA can be attributed to several mechanisms:

  • Antioxidant Activity : DMBA exhibits the ability to scavenge free radicals and chelate metal ions, which contributes to its protective effects against oxidative stress.
  • Antibacterial Activity : The compound interferes with bacterial cell wall synthesis and protein function, leading to growth inhibition of various bacterial strains.
  • Anticancer Properties : DMBA has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cancer progression .

Antioxidant Activity

Research indicates that DMBA effectively reduces oxidative stress markers in vitro. In a study measuring DPPH radical scavenging activity, DMBA demonstrated significant antioxidant capacity compared to standard antioxidants like ascorbic acid.

Concentration (μg/mL)DPPH Scavenging Activity (%)
1025
5055
10075

Antibacterial Activity

DMBA has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100

These results indicate that DMBA possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies on cancer cell lines have shown that DMBA can inhibit cell growth effectively. For instance, it was tested against MCF-7 breast cancer cells, yielding the following results:

Concentration (μg/mL)Cell Viability (%)
1090
5070
10040

At higher concentrations, DMBA significantly reduced cell viability, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antioxidant Effects : A recent study published in F1000Research demonstrated that DMBA significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage .
  • Evaluation of Antibacterial Properties : In a comparative study published in MDPI, DMBA was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .
  • Anticancer Investigations : Research conducted on various cancer cell lines revealed that DMBA induces apoptosis through the activation of caspase pathways. This study emphasizes its role in cancer therapy development .

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